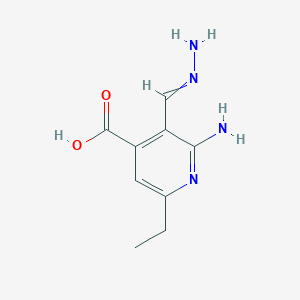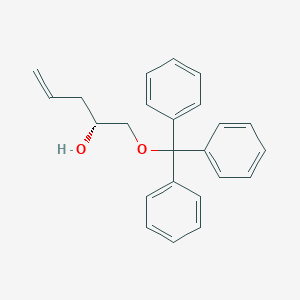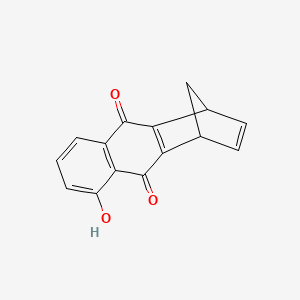
2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydroxyl group, three phenyl groups, and a conjugated enone system, making it an interesting subject for studies in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which is performed in a basic medium . This reaction involves the condensation of an aldehyde with a ketone to form the enone system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The enone system can be reduced to form saturated compounds.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents on the phenyl rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a diketone, while reduction can produce a saturated alcohol.
Aplicaciones Científicas De Investigación
2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. For example, molecular docking studies have shown that it can bind to enzymes like cyclooxygenase (COX) and transient receptor potential ankyrin 1 (TRPA1) channels . These interactions can modulate biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3,4,6-trimethoxychalcone: Another chalcone derivative with similar structural features.
1,3,6-triphenylhex-3-en-5-yn-1-one: Lacks the hydroxyl group but shares the enone and phenyl groups.
Uniqueness
2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl group allows for additional hydrogen bonding interactions, enhancing its binding affinity to molecular targets.
Propiedades
Número CAS |
607740-76-1 |
|---|---|
Fórmula molecular |
C24H18O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one |
InChI |
InChI=1S/C24H18O2/c25-23(21-16-8-3-9-17-21)24(26)22(20-14-6-2-7-15-20)18-10-13-19-11-4-1-5-12-19/h1-9,11-12,14-18,24,26H |
Clave InChI |
OGPIREWZDXZYKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC=C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)

![[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-](/img/structure/B12572288.png)
![[2-(Methoxymethylidene)cyclohexyl]acetonitrile](/img/structure/B12572295.png)

![1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene](/img/structure/B12572315.png)
![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)







